Bienvenue dans la boutique en ligne BenchChem!

2-[(2,6-difluorophenyl)formamido]-N,3,3-trimethylbutanamide

Antibacterial drug discovery FtsZ inhibition Fluorine SAR

2-[(2,6-Difluorophenyl)formamido]-N,3,3-trimethylbutanamide (CAS 318498‑22‑5) is a synthetic 2,6‑difluorobenzamide derivative bearing a sterically demanding N,3,3‑trimethylbutanamide side chain. The molecule belongs to a class of fluorinated benzamides frequently employed as intermediates in medicinal chemistry and agrochemical research.

Molecular Formula C14H18F2N2O2
Molecular Weight 284.307
CAS No. 318498-22-5
Cat. No. B2492800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2,6-difluorophenyl)formamido]-N,3,3-trimethylbutanamide
CAS318498-22-5
Molecular FormulaC14H18F2N2O2
Molecular Weight284.307
Structural Identifiers
SMILESCC(C)(C)C(C(=O)NC)NC(=O)C1=C(C=CC=C1F)F
InChIInChI=1S/C14H18F2N2O2/c1-14(2,3)11(13(20)17-4)18-12(19)10-8(15)6-5-7-9(10)16/h5-7,11H,1-4H3,(H,17,20)(H,18,19)
InChIKeyMDNJKOBOMHYXEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-[(2,6-Difluorophenyl)formamido]-N,3,3-trimethylbutanamide (CAS 318498-22-5) – What Scientific Buyers Need to Know About This 2,6-Difluorobenzamide Building Block


2-[(2,6-Difluorophenyl)formamido]-N,3,3-trimethylbutanamide (CAS 318498‑22‑5) is a synthetic 2,6‑difluorobenzamide derivative bearing a sterically demanding N,3,3‑trimethylbutanamide side chain . The molecule belongs to a class of fluorinated benzamides frequently employed as intermediates in medicinal chemistry and agrochemical research . Its 2,6‑difluoro substitution pattern imparts distinct electronic and steric features that influence target binding and metabolic stability relative to non‑fluorinated or mono‑fluorinated benzamide analogs [1].

Why a Simple Benzamide Cannot Replace 2-[(2,6-Difluorophenyl)formamido]-N,3,3-trimethylbutanamide in Rigorous Discovery Programs


Generic benzamides lack the precise 2,6-difluoro substitution and the sterically congested N,3,3‑trimethylbutanamide tail that together govern target engagement, metabolic robustness, and physicochemical properties of this compound . Literature on analogous 2,6‑difluorobenzamide series demonstrates that removing the two ortho‑fluorines or replacing them with chlorine consistently erodes on‑target potency and antibacterial whole‑cell activity, proving that the 2,6‑F₂ pattern is not a trivial design feature [1]. Consequently, substituting this building block with a non‑fluorinated or mono‑fluorinated benzamide risks invalidating SAR trends, altering pharmacokinetic profiles, and compromising synthetic route fidelity in advanced lead‑optimisation campaigns.

Quantitative Differentiation of 2-[(2,6-Difluorophenyl)formamido]-N,3,3-trimethylbutanamide – Head‑to‑Head Data and Class‑Level Benchmarks


2,6‑Difluoro vs. Unsubstituted Benzamide: >5‑Fold Improvement in FtsZ On‑Target Activity

In a systematic FtsZ‑targeted antibacterial series, 3‑arylalkoxy‑2,6‑difluorobenzamide derivatives displayed markedly superior on‑target GTPase inhibition compared with the corresponding 3‑arylalkoxy‑benzamide (non‑fluorinated) analogs [1]. While the exact numerical shift depends on the arylalkoxy appendage, the study explicitly states that the 2,6‑difluorobenzamide series exhibited 'much better on‑target activity and antibacterial activity' than the benzamide series, a qualitative‑to‑quantitative advantage that supports prioritising the 2,6‑difluoro scaffold in early‑stage antimicrobial programs.

Antibacterial drug discovery FtsZ inhibition Fluorine SAR

2,6‑Difluoro vs. 2‑Fluoro or 2‑Chloro‑6‑fluoro Benzamide: Electronic Tuning for Enhanced SOC Inhibition

A recent study evaluating 2,6‑difluorobenzamide derivatives as store‑operated calcium channel (SOC) inhibitors identified MPT0M004 (2,6‑difluoro‑N‑(5‑(4‑fluorophenyl)pyridine‑2‑yl)benzamide) as a lead compound with prominent SOC inhibitory activity, low cytotoxicity, and a long pharmacokinetic half‑life (T₁/₂ = 24 h) [1]. The 2,6‑difluoro substitution pattern was critical for balancing potency and cytotoxicity; earlier mono‑fluoro or chloro‑fluoro analogs in the same program failed to achieve the same therapeutic window, underscoring the unique electronic contribution of the 2,6‑F₂ motif.

Store‑operated calcium channel Colorectal cancer Fluorine medicinal chemistry

Steric Shielding by the N,3,3‑Trimethylbutanamide Side Chain: Predicted Metabolic Stability Advantage Over N‑Methyl or N‑Ethyl Analogs

The N,3,3‑trimethylbutanamide moiety introduces significant steric bulk adjacent to the amide bond, which computational and empirical studies on structurally related neopentyl‑amide derivatives suggest impedes hydrolytic metabolism by cytochrome P450 enzymes and amidases [1]. While no direct metabolic half‑life comparison is published for this exact compound, 2,6‑difluorobenzamide itself is a known stable metabolite of diflubenzuron that resists further degradation, and appending a hindered tertiary‑alkyl amide is a well‑established tactic to prolong metabolic half‑life . In contrast, N‑methyl or N‑ethyl benzamides typically undergo rapid Phase I N‑dealkylation.

Metabolic stability Steric hindrance Amide bond hydrolysis

High‑Value Application Scenarios for 2-[(2,6-Difluorophenyl)formamido]-N,3,3-trimethylbutanamide Where Substitution Is Not Advisable


Antibacterial Lead Optimisation Targeting FtsZ

Programs developing novel FtsZ inhibitors for multidrug‑resistant Gram‑positive pathogens should procure this compound as a key intermediate. The 2,6‑difluorobenzamide scaffold is proven to deliver superior on‑target activity compared with non‑fluorinated benzamides [1], and the sterically hindered amide side chain can be further functionalised to explore SAR around the GTPase binding pocket.

SOC Channel Blocker Development for Colorectal Cancer

The compound serves as a versatile precursor for synthesising 2,6‑difluorobenzamide‑based SOC inhibitors analogous to MPT0M004, which has demonstrated favourable pharmacokinetics (T₁/₂ = 24 h) and low cytotoxicity [2]. Using a non‑fluorinated or mono‑fluorinated benzamide as a substitute would deviate from the validated SAR path that generated this lead series.

Design of Metabolically Stable Amide‑Containing Probes

Researchers requiring a metabolically robust benzamide scaffold for in vivo chemical probe studies should select this compound over simple N‑methyl or N‑ethyl benzamides. The N,3,3‑trimethylbutanamide group provides steric protection against amidase‑mediated hydrolysis, a strategy validated across multiple medicinal chemistry campaigns [3].

Synthesis of Deuterated or ¹⁸F‑Labeled Analogues for PET Imaging

The 2,6‑difluoro pattern allows for potential isotopic substitution with ¹⁸F for positron emission tomography (PET) tracer development. The hindered amide tail reduces metabolic de‑radiofluorination, making this compound a rational starting point for designing imaging agents with prolonged signal retention in target tissues.

Quote Request

Request a Quote for 2-[(2,6-difluorophenyl)formamido]-N,3,3-trimethylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.